Pitstop 1 is a synthetic small molecule identified as a selective inhibitor of clathrin-mediated endocytosis. Its chemical structure is characterized by the presence of a 1,8-naphthalic imide core, which is crucial for its biological activity. The compound is known for competitively inhibiting the clathrin terminal domain, which plays a significant role in the process of endocytosis, particularly in receptor-mediated pathways. This inhibition can interfere with various cellular processes, including synaptic vesicle recycling and the entry of viruses such as HIV into host cells .
The synthesis of Pitstop 1 involves a two-step chemical reaction process:
This compound exhibits an inhibitory effect on clathrin-mediated endocytosis with an inhibition constant (IC50) of approximately 18 μM for the inhibition of amphiphysin association with the clathrin terminal domain .
Pitstop 1 has been shown to selectively inhibit clathrin-mediated endocytosis without affecting clathrin-independent pathways. This selectivity makes it a valuable tool for studying the role of clathrin in various biological processes. The compound's ability to interfere with receptor-mediated endocytosis has implications for understanding viral entry mechanisms and synaptic transmission .
In biochemical assays, Pitstop 1 has demonstrated effectiveness in inhibiting cellular functions that rely on clathrin, while allowing other cellular processes to continue unperturbed. Its limited capacity for cell membrane penetration necessitates methods such as microinjection for effective intracellular delivery .
The synthesis of Pitstop 1 does not require specialized equipment and can be completed within three to four days. The process can be accelerated using microwave irradiation techniques. The straightforward nature of its synthesis allows for scalability and cost-effective production in laboratory settings .
Pitstop 1 is primarily used in research settings to investigate clathrin function and its role in various cellular processes. Its applications include:
Due to its selective inhibition properties, Pitstop 1 serves as a critical reagent in biochemical assays aimed at elucidating the complexities of cellular internalization processes .
Research indicates that Pitstop 1 interacts specifically with chaperone proteins involved in clathrin-mediated pathways. This interaction is crucial for understanding how the compound inhibits endocytosis and affects cellular dynamics. Studies have shown that while it inhibits clathrin-dependent pathways, it does not significantly impact other forms of internalization or secretory traffic .
Several compounds share structural or functional similarities with Pitstop 1, particularly within the context of clathrin inhibition or endocytosis interference. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism | Unique Features |
|---|---|---|---|
| Pitstop 2 | Analog of Pitstop 1 | Clathrin inhibitor | Cell permeable; broader applicability in live cells |
| Pitnot-2 | Inactive analog | No significant biological activity | Used as a negative control in experiments |
| Dynasore | Small molecule | Dynamin inhibitor | Targets dynamin instead of clathrin; affects different endocytic pathways |
| Monodansylcadaverine | Small molecule | Clathrin inhibitor | Inhibits endocytosis but less selective than Pitstop compounds |
Pitstop 1's specificity for the clathrin terminal domain distinguishes it from other inhibitors that may target different aspects of endocytic machinery or exhibit broader effects on cellular processes .
Pitstop 1 possesses the molecular formula C19H13N2NaO5S, representing a sodium salt derivative of a complex organic compound. The molecular weight of this compound is precisely 404.37 grams per mole, which corresponds to its substantial structural complexity. The Chemical Abstracts Service registry number for Pitstop 1 is 1332879-51-2, providing a unique identifier for this specific chemical entity. The compound exists as a solid powder under standard laboratory conditions, reflecting its crystalline nature and stability at room temperature.
The molecular architecture of Pitstop 1 centers around a 1,8-naphthalic imide core structure, which represents the fundamental scaffold responsible for its biological activity. This naphthalic backbone undergoes specific modifications including sulfonation and subsequent conjugation with 4-amino(methyl)aniline to produce the final active compound. The structural arrangement creates a molecule with distinct binding capabilities specifically targeted toward clathrin terminal domains.
The Simplified Molecular Input Line Entry System notation for Pitstop 1 is NC1=CC=C(CN2C(C3=CC(S(=O)(O[Na])=O)=CC4=C3C(C2=O)=CC=C4)=O)C=C1. This notation provides a standardized representation of the molecular connectivity and can be used for computational modeling and database searches. The presence of the sodium counterion is explicitly represented in this notation, highlighting the ionic nature of the compound.
Pitstop 1 represents a novel synthetic compound belonging to the class of sulfonated naphthalimide derivatives, specifically designed as a selective inhibitor of clathrin-mediated endocytosis [1] [2]. The compound exists as a sodium salt of 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid, featuring a distinctive molecular architecture that combines a naphthalene imide core with sulfonation and aminophenyl methyl substitution [1] [17].
The molecular identity of Pitstop 1 is characterized by its unique structural composition, which confers specific binding properties to the clathrin terminal domain [1] [2]. The compound was first synthesized and characterized as part of research efforts to develop selective small molecule inhibitors targeting protein-protein interactions in endocytic pathways [5] [8].
Table 1: Fundamental Molecular Properties of Pitstop 1
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₃N₂NaO₅S | [1] [17] |
| Molecular Weight | 404.4 g/mol | [1] [2] |
| Chemical Abstract Service Number | 1332879-51-2 | [1] [17] |
| PubChem Compound Identifier | 71483522 | [1] |
| International Union of Pure and Applied Chemistry Name | sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate | [1] [17] |
| Appearance | Solid powder | [17] |
| Purity (Commercial) | >99% | [2] [6] |
The molecular structure consists of nineteen carbon atoms, thirteen hydrogen atoms, two nitrogen atoms, one sodium atom, five oxygen atoms, and one sulfur atom, forming a complex heterocyclic system [1] [17]. The compound represents the sodium salt form of the parent sulfonic acid, which enhances its solubility properties and biological activity [1] [18].
The structural foundation of Pitstop 1 is built upon a 1,8-naphthalic anhydride backbone that has undergone specific chemical modifications [4] [17]. The core structure features a benzo[de]isoquinoline-1,3-dione system, commonly referred to as a naphthalene imide or naphthalic imide scaffold [4] [14]. This backbone provides the rigid planar structure necessary for the compound's biological activity [4] [22].
The naphthalene imide core undergoes sulfonation at the 5-position, introducing a sulfonate group that forms the sodium salt [1] [17]. This sulfonation is critical for the compound's solubility and its ability to interact with the target protein domain [22] [27]. The presence of the sulfonate moiety has been demonstrated to be essential for protein-protein interaction inhibition, as analogues lacking this group show no inhibitory activity [4].
The molecular structure of Pitstop 1 incorporates a 4-aminophenylmethyl group attached to the nitrogen atom of the imide system [1] [17]. This substitution pattern creates an N-benzyl derivative with a para-amino group on the phenyl ring [18] [20]. The aminophenyl substitution plays a crucial role in the compound's binding affinity and selectivity for its biological target [4] [22].
Table 2: Key Structural Components of Pitstop 1
| Structural Component | Chemical Group | Position | Function |
|---|---|---|---|
| Core Scaffold | Benzo[de]isoquinoline-1,3-dione | Central | Provides rigid framework |
| Sulfonate Group | -SO₃⁻Na⁺ | 5-position | Enhances solubility and binding |
| Aminophenyl Group | 4-NH₂-C₆H₄- | N-substitution | Controls selectivity |
| Methylene Linker | -CH₂- | Between N and phenyl | Provides conformational flexibility |
The spatial arrangement of these functional groups creates a three-dimensional structure optimized for binding to the clathrin terminal domain [22] [25]. The compound's design incorporates both hydrophobic and hydrophilic regions, allowing for multiple types of molecular interactions [22] [27].
Pitstop 1 exhibits a relatively rigid molecular geometry due to the planar nature of the naphthalene imide core [1] [22]. The compound does not contain chiral centers, existing as a single stereoisomer [1]. The molecular conformation is stabilized by the aromatic system, which restricts rotation around certain bonds [22].
The three-dimensional structure has been characterized through X-ray crystallography in complex with its biological target [8] [23]. Crystallographic analysis reveals that Pitstop 1 adopts a specific conformation when bound to the clathrin terminal domain, with the molecule fitting into a hydrophobic cavity formed by amino acid residues [22] [23].
Table 3: Computed Molecular Properties of Pitstop 1
| Property | Value | Method |
|---|---|---|
| Exact Mass | 404.04428697 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 404.04428697 Da | Computed by PubChem 2.2 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
The molecular properties indicate that Pitstop 1 has limited conformational flexibility, with only three rotatable bonds [1]. The compound contains one hydrogen bond donor and six hydrogen bond acceptors, suggesting significant potential for intermolecular hydrogen bonding interactions [1]. These properties contribute to the compound's ability to form stable complexes with protein targets [22] [25].
The compound is known by several alternative names and identifiers in chemical databases [1] [17]. The primary chemical name follows International Union of Pure and Applied Chemistry nomenclature as sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate [1] [17]. Alternative systematic names include 2-(4-aminobenzyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid sodium salt [18] [19].
Table 4: Chemical Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| Standard International Chemical Identifier | InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
| Standard International Chemical Identifier Key | MKPPGLKJTZAXNE-UHFFFAOYSA-M |
| Simplified Molecular Input Line Entry System | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
| Synonyms | Pitstop-1, Clathrin inhibitor 1, GLXC-04355 |
The compound has been assigned a unique Chemical Abstract Service registry number 1332879-51-2, which serves as its definitive chemical identifier [1] [17]. This registry number is used across chemical databases and commercial suppliers to ensure accurate identification of the specific compound [17] [18].
Pitstop 1 is derived from the parent compound 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid, which exists as the free acid form [1]. The sodium salt formation represents a common pharmaceutical modification to improve solubility and handling properties [1] [17]. The parent compound is identified by PubChem Compound Identifier 53313335 [1].
The structural relationship between Pitstop 1 and its parent compound demonstrates the importance of salt formation in drug design [1]. The sodium counterion does not significantly alter the core molecular structure but provides enhanced aqueous solubility compared to the free acid form [17] [18]. This modification is essential for the compound's biological activity and practical application in research settings [2] [6].
Research has revealed that Pitstop 1 exhibits specific molecular interactions with the clathrin terminal domain through multiple binding modes [22] [25]. The compound binds within a hydrophobic cavity formed by four isoleucine residues (52, 62, 80, 93), leucine 82, and phenylalanine 91 [22]. The molecular conformation is stabilized by five distinct interactions with amino acid residues in the binding site [22].
Table 5: Key Binding Interactions of Pitstop 1
| Interaction Type | Target Residue | Pitstop 1 Component | Binding Strength |
|---|---|---|---|
| Hydrophobic | Ile52, Ile62, Ile80, Ile93 | Naphthalene core | Strong |
| Hydrophobic | Leu82, Phe91 | Aromatic system | Moderate |
| Hydrogen bonding | Various | Sulfonate group | Moderate |
| Van der Waals | Multiple | Aminophenyl group | Weak |
The binding affinity of Pitstop 1 for the clathrin terminal domain has been quantified through biochemical assays, revealing an inhibition constant of approximately 18 micrometers for the inhibition of amphiphysin association with the clathrin terminal domain [2] [20]. This binding affinity represents a moderate interaction strength that is sufficient for biological activity while maintaining selectivity [2] [4].
Detailed structure-activity relationship studies have been conducted to understand the contribution of different molecular components to the biological activity of Pitstop 1 [4] [15]. These investigations have revealed that the naphthalene sulfonate moiety is essential for activity, with analogues lacking the sulfonate group showing no protein-protein interaction inhibition [4].
The aminophenyl substitution pattern also contributes significantly to the compound's activity profile [4] [15]. Modifications to this region have been explored, with certain substitutions maintaining or even enhancing activity [4]. The methylene linker between the imide nitrogen and the phenyl ring provides optimal spacing for molecular recognition [4] [15].
Research findings demonstrate that structural modifications can significantly impact the compound's potency [4] [15]. Analogues with modified naphthalene imide cores, including 5-bromo, 5-hydroxy, and 5-propyl ether derivatives, have been synthesized and evaluated [4]. Among these modifications, the 5-propyl ether analogue showed enhanced activity compared to the parent Pitstop 1 compound [4].
Pitstop 1 is a synthetic small molecule clathrin inhibitor with the chemical name 2-(4-Aminobenzyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid sodium salt [1] [2]. The compound is systematically identified by the IUPAC name sodium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate and is registered under CAS number 1332879-51-2 [1] [3] [4].
The molecular structure is characterized by the molecular formula C₁₉H₁₃N₂NaO₅S with a molecular weight of 404.37 g/mol [1] [3] [4] [2]. The compound is catalogued in the PubChem database under CID 71483522 [1]. The SMILES notation for Pitstop 1 is NC1=CC=C(CN2C(C3=CC(S(=O)(O[Na])=O)=CC4=C3C(C2=O)=CC=C4)=O)C=C1, which provides a complete description of its connectivity and stereochemistry [2].
Pitstop 1 belongs to the naphthalimide derivative class of compounds [6]. The core structural framework is based on a 1,8-naphthalic imide scaffold [6] [7], which is crucial for its biological activity as a clathrin inhibitor. This naphthalimide core consists of a naphthalene ring system fused with an imide functional group, providing the fundamental pharmacophore responsible for the compound's selective inhibitory properties [6].
The structural architecture includes several key functional elements: an aminobenzyl substituent attached to the imide nitrogen, and a sulfonate group on the naphthalene ring system, which exists as a sodium salt under physiological conditions [1] [2]. This specific arrangement of functional groups contributes to both the compound's solubility characteristics and its biological selectivity [3] [2].
Pitstop 1 exists as a solid at room temperature [2]. The compound is typically supplied as a fine crystalline powder with greater than 98% purity as determined by high-performance liquid chromatography (HPLC) [4] [2]. The high purity specification ensures reproducible biological activity and reliable experimental results in research applications.
Pitstop 1 demonstrates moderate water solubility, being soluble up to 25 millimolar (mM) in aqueous solutions [2]. This aqueous solubility is attributed to the presence of the sodium sulfonate group, which provides ionic character and facilitates dissolution in polar solvents. The water solubility is sufficient for most biochemical assays and experimental applications requiring aqueous conditions.
The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 100 mM [2]. This enhanced solubility in DMSO compared to water reflects the compound's amphiphilic nature, possessing both hydrophilic (sulfonate) and hydrophobic (naphthalimide) regions. The high DMSO solubility is particularly valuable for preparing concentrated stock solutions and facilitating compound storage and handling.
Pitstop 1 is synthesized through a two-step chemical reaction process [6] [9] [7]. The synthesis begins with the sulfonation of 1,8-naphthalic anhydride, followed by subsequent reaction with 4-amino(methyl)aniline [6] [9] [7]. This straightforward synthetic approach does not require specialized equipment and can be completed within 3-4 days [6] [9] [7].
The synthesis time can be significantly reduced through the use of microwave irradiation techniques [6] [9] [7]. This method accelerates the reaction kinetics while maintaining product quality and yield. The synthetic procedures are described as simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for research laboratories [6] [9] [7].
A critical physical characteristic of Pitstop 1 is its limited cell membrane penetration [3] [6] [9]. The compound is not cell permeable under normal conditions, which restricts its use in live cell studies without special delivery methods [3] [6] [9]. However, Pitstop 1 remains active in cells after microinjection, demonstrating that the lack of membrane permeability does not compromise its biological activity once inside the cellular environment [3] [2].
This limited membrane permeability can be attributed to the ionic nature of the sodium sulfonate group and the overall molecular size and polarity. Despite this limitation, the compound is valuable for biochemical assays and studies where direct intracellular delivery can be achieved through microinjection or other specialized techniques [3] [6] [9].
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-(4-Aminobenzyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid sodium salt | [1] [2] |
| IUPAC Name | Sodium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate | [1] |
| CAS Number | 1332879-51-2 | [1] [3] [4] |
| Molecular Formula | C₁₉H₁₃N₂NaO₅S | [1] [3] [4] [2] |
| Molecular Weight | 404.37 g/mol | [1] [3] [4] [2] |
| Physical State | Solid | [2] |
| Solubility in Water | Soluble to 25 mM | [2] |
| Solubility in DMSO | Soluble to 100 mM | [2] |
| Storage Temperature | +4°C | [2] |
| Storage Conditions | Store under desiccating conditions, can be stored for up to 12 months | [2] |
| Purity | >98% (HPLC) | [4] [2] |
| Stability | Stable under normal temperature conditions | [8] |
| PubChem CID | 71483522 | [1] |
| Chemical Class | Naphthalimide derivative | [6] |
| Core Structure | 1,8-Naphthalic imide core | [6] [7] |
| Synthesis Steps | 2 steps | [6] [9] [7] |
| Cell Permeability | Not cell permeable (requires microinjection for intracellular delivery) | [3] [6] [9] |
| Synthesis Step | Process | Starting Material | Reagent | Product | Notes | Reference |
|---|---|---|---|---|---|---|
| Step 1 | Sulfonation of 1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | Sulfonating agent | Sulfonated 1,8-naphthalic anhydride | Can be accelerated with microwave irradiation | [6] [9] [7] |
| Step 2 | Reaction with 4-amino(methyl)aniline | Sulfonated 1,8-naphthalic anhydride (from Step 1) | 4-Amino(methyl)aniline | Pitstop 1 (final product) | Forms the final sodium salt of the clathrin inhibitor | [6] [9] [7] |